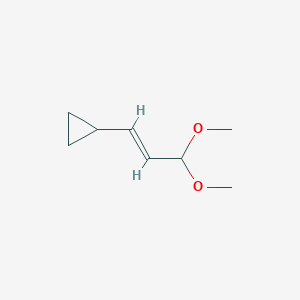
(3,3-Dimethoxy-propenyl)-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethoxy-propenyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a propenyl group that has two methoxy groups attached to the propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-propenyl)-cyclopropane typically involves the reaction of cyclopropane derivatives with propenyl compounds under specific conditions. One common method involves the use of cyclopropylmethyl bromide and 3,3-dimethoxypropene in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethoxy-propenyl)-cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of ethers or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
(3,3-Dimethoxy-propenyl)-cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Dimethoxy-propenyl)-cyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxy substitution but differs in the presence of a phenyl ring instead of a cyclopropane ring.
Eugenol: Contains a methoxy group and a propenyl chain but has a phenolic structure.
Uniqueness
(3,3-Dimethoxy-propenyl)-cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to similar compounds with phenyl rings. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activities.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(E)-3,3-dimethoxyprop-1-enyl]cyclopropane |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
NKTIKJLVFCWHIQ-AATRIKPKSA-N |
SMILES isomérique |
COC(/C=C/C1CC1)OC |
SMILES canonique |
COC(C=CC1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


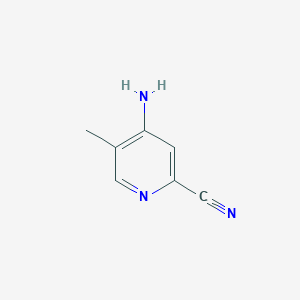
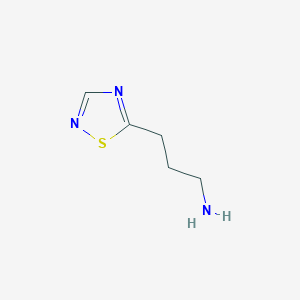
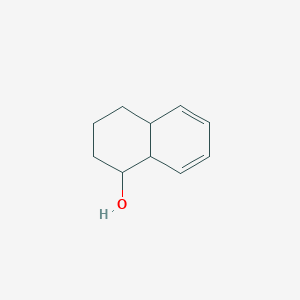
![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
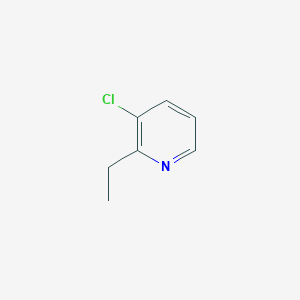
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
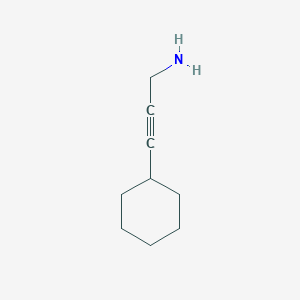

![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
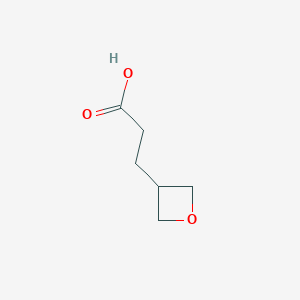

![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
